L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-
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Overview
Description
L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-: is a peptide composed of the amino acids L-serine, L-phenylalanine, and L-methionineL-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-serine can undergo oxidation to form serine aldehyde.
Reduction: Reduction reactions can convert L-serine to glycine.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids in the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Serine aldehyde.
Reduction: Glycine.
Substitution: Various modified peptides depending on the substituents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide bond formation and stability.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its involvement in protein synthesis and modification.
Medicine:
Neuroprotection: L-serine has been studied for its neuroprotective effects in conditions like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
Therapeutic Potential: Potential use in treating neurological disorders due to its role in neurotransmitter synthesis and neuroprotection.
Industry:
Biotechnology: Used in the production of recombinant proteins and enzymes.
Pharmaceuticals: Employed in the synthesis of peptide-based drugs.
Mechanism of Action
Molecular Targets and Pathways: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- exerts its effects primarily through its role in protein synthesis and modification. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, it selectively activates lysosomal cathepsins B and L, contributing to protein clearance and neuroprotection .
Comparison with Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-Phenylalanine: An essential amino acid used in the biosynthesis of proteins and neurotransmitters.
L-Methionine: An essential amino acid involved in methylation reactions and the synthesis of cysteine.
Uniqueness: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-serine, L-phenylalanine, and L-methionine allows it to participate in diverse biochemical pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
557786-29-5 |
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Molecular Formula |
C23H35N5O9S |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H35N5O9S/c1-38-8-7-15(20(33)28-18(12-31)23(36)37)25-22(35)17(11-30)27-21(34)16(26-19(32)14(24)10-29)9-13-5-3-2-4-6-13/h2-6,14-18,29-31H,7-12,24H2,1H3,(H,25,35)(H,26,32)(H,27,34)(H,28,33)(H,36,37)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
OWPZRLFKADGHIP-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
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